2-Benzyl-1-chloro-2-azaadamantane is a chemical compound belonging to the class of azaadamantanes, which are derivatives of adamantane featuring nitrogen atoms in their structure. This compound is characterized by the presence of a benzyl group and a chlorine atom attached to the 2-azaadamantane framework. The unique structure of 2-benzyl-1-chloro-2-azaadamantane imparts distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
Research indicates that compounds within the azaadamantane class, including 2-benzyl-1-chloro-2-azaadamantane, exhibit significant biological activities. These may include:
The synthesis of 2-benzyl-1-chloro-2-azaadamantane typically involves several steps:
Studies on the interactions of 2-benzyl-1-chloro-2-azaadamantane with biological targets are crucial for understanding its mechanism of action. Research has indicated that:
Several compounds share structural similarities with 2-benzyl-1-chloro-2-azaadamantane. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Azaadamantane | Basic structure without substituents | Foundational member of the azaadamantane family |
| 1-Benzyloxycarbonyl-2-azaadamantane | Contains a benzyloxycarbonyl group | Used in drug development as a prodrug |
| 2-(4-Methoxybenzyl)-2-azaadamantanamine | Contains a methoxy group | Exhibits different biological activity profile |
The uniqueness of 2-benzyl-1-chloro-2-azaadamantane lies in its specific combination of a benzyl group and a chlorine atom within the azaadamantane framework. This structural configuration may confer distinct chemical reactivity and biological properties compared to its analogs, making it a valuable compound for further research and application in drug discovery and organic synthesis.
The core structure of 2-azaadamantane derives from the tricyclo[3.3.1.1³,⁷]decane skeleton, where one bridgehead carbon is replaced by a nitrogen atom. In this derivative, the nitrogen at position 2 is functionalized with a benzyl group (-CH₂C₆H₅), while position 1 bears a chlorine substituent. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN |
| Molecular Weight | 261.79 g/mol |
| SMILES | C1C2CC3CC1CC(C2)(N3CC4=CC=CC=C4)Cl |
| InChI Key | FZUUOTDYFLJFNU-UHFFFAOYSA-N |
The benzyl group introduces steric bulk and π-electron density, which influence both the molecule’s reactivity and its ability to engage in non-covalent interactions. The chlorine atom at position 1 adopts an axial orientation relative to the azaadamantane cage, as inferred from analogous halogenated adamantane derivatives.
2-Azaadamantane derivatives exhibit diverse applications, ranging from catalytic intermediates to high-energy materials. A comparison with select analogs highlights structural and functional distinctions:
The benzyl group in 2-benzyl-1-chloro-2-azaadamantane enhances solubility in aromatic solvents compared to aliphatic-substituted analogs, while the chlorine atom increases electrophilicity at the bridgehead.
Although X-ray crystallographic data for 2-benzyl-1-chloro-2-azaadamantane remains unpublished, insights can be extrapolated from related systems. The parent 2-azaadamantane exhibits a cage structure with bond lengths of 1.54 Å (C-N) and 1.53 Å (C-C), and bond angles of 109.5°–112°, consistent with sp³ hybridization. Molecular modeling predicts that the benzyl substituent induces slight distortion in the azaadamantane cage, reducing symmetry from C₃v to Cₛ.
Density functional theory (DFT) simulations reveal two dominant conformers:
The energy barrier for interconversion between conformers is 8.7 kcal/mol, suggesting restricted rotation at room temperature.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-benzyl-1-chloro-2-azaadamantane through detailed analysis of both proton and carbon environments. The compound exhibits characteristic resonance patterns that reflect its unique tricyclic framework combined with benzyl and chloro substituents [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The aromatic protons of the benzyl substituent appear in the characteristic downfield region between 7.20-7.40 parts per million, displaying typical multipicity patterns associated with monosubstituted benzene rings [3] [4]. The benzylic methylene protons manifest as a distinctive singlet or doublet in the 3.60-3.80 parts per million range, with the exact multiplicity dependent upon coupling with the nitrogen center [5].
The adamantane cage protons exhibit well-resolved patterns reflecting the rigid tricyclic structure. Bridgehead protons appear between 2.80-3.20 parts per million, while the remaining cage methylene protons resonate in the 1.60-1.90 parts per million region [1] [6]. The aliphatic protons of the adamantane framework display characteristic multiplicities between 1.50-2.20 parts per million, consistent with the constrained conformational environment [7].
Carbon-13 Nuclear Magnetic Resonance Characterization
The carbon-13 spectrum reveals distinct resonance environments for each structural component. Aromatic carbons of the benzyl group appear in the expected 126-129 parts per million region, while the benzylic methylene carbon resonates between 58-62 parts per million [5] [4]. The quaternary carbon bearing the chlorine substituent exhibits a characteristic downfield shift to 75-85 parts per million due to the electronegative chlorine atom [8].
Adamantane cage carbons display typical aliphatic chemical shifts between 28-45 parts per million, with specific values dependent upon their proximity to the nitrogen and chlorine substituents [6]. The rigid tricyclic framework results in well-resolved carbon signals that facilitate complete structural assignment [7].
| Position | 1H NMR δ (ppm) | 13C NMR δ (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic CH (Benzyl) | 7.20-7.40 | - | m |
| Aliphatic CH (Adamantane) | 1.50-2.20 | - | m |
| CH2 (Benzyl) | 3.60-3.80 | - | s or d |
| CH (Bridgehead) | 2.80-3.20 | - | m |
| CH2 (Adamantane cage) | 1.60-1.90 | - | m |
| Aromatic C (Benzyl) | - | 126-129 | - |
| Aliphatic C (Adamantane) | - | 28-45 | - |
| CH2 (Benzyl) | - | 58-62 | - |
| Quaternary C (C-Cl) | - | 75-85 | - |
Mass spectrometric analysis of 2-benzyl-1-chloro-2-azaadamantane reveals characteristic fragmentation pathways that provide structural confirmation and purity assessment capabilities. The molecular ion peak appears at mass-to-charge ratio 261, corresponding to the intact molecular structure with moderate relative intensity [8] [9].
Primary Fragmentation Pathways
The most abundant fragmentation pathway involves loss of the chlorine radical to generate the [M-Cl]+ ion at mass-to-charge ratio 226, which typically exhibits 40-60% relative intensity [10] [11]. This fragmentation reflects the relatively weak carbon-chlorine bond strength and represents a diagnostic loss for chlorinated organic compounds [12].
Secondary fragmentation produces the benzyl cation at mass-to-charge ratio 91, which often serves as the base peak due to its exceptional stability arising from resonance stabilization [13] [14]. This tropylium ion formation is characteristic of benzyl-containing compounds and provides definitive evidence for the benzyl substituent [15] [16].
The adamantane cage fragments contribute significantly to the spectrum, with the adamantyl cation appearing at mass-to-charge ratio 135 [17] [9]. This fragment demonstrates moderate to high relative intensity (60-80%) and confirms the presence of the tricyclic adamantane framework. Loss of the benzyl radical generates the [M-CH2Ph]+ ion at mass-to-charge ratio 170, providing additional structural confirmation [18].
Isotope Pattern Analysis
The presence of chlorine introduces characteristic isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes [11] [12]. The molecular ion cluster exhibits peaks separated by two mass units with intensity ratios of approximately 3:1, reflecting the 75.8% and 24.2% natural abundances of the chlorine isotopes [10].
| Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Process |
|---|---|---|---|
| M+- | 261 | 15-25 | Molecular ion |
| [M-Cl]+ | 226 | 40-60 | Loss of Cl- |
| [M-CH2Ph]+ | 170 | 20-35 | Loss of benzyl radical |
| [Benzyl]+ | 91 | 100 | Benzyl cation formation |
| [Adamantane]+ | 135 | 60-80 | Adamantane cage ion |
| [PhCH2]+ | 91 | 100 | Benzyl cation |
| [C7H7]+ | 91 | 100 | Tropylium ion |
| [C10H15]+ | 135 | 60-80 | Adamantyl cation |
Infrared spectroscopy provides detailed information about the functional groups and bonding characteristics of 2-benzyl-1-chloro-2-azaadamantane through analysis of molecular vibrational modes. The spectrum exhibits distinctive absorption bands that facilitate structural identification and purity assessment [19] [20].
Aromatic Vibrational Modes
The benzyl aromatic system produces characteristic carbon-hydrogen stretching vibrations between 3020-3080 wavenumbers, appearing as medium intensity absorptions [21] [22]. These frequencies are diagnostic for aromatic carbon-hydrogen bonds and distinguish aromatic from aliphatic carbon-hydrogen stretching modes [19]. Aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions at 1600, 1580, and 1500 wavenumbers, providing confirmation of the benzene ring system [20] [22].
Out-of-plane aromatic carbon-hydrogen bending vibrations appear as strong absorptions between 750-850 wavenumbers, with specific frequencies dependent upon the substitution pattern of the benzene ring [23] [21]. These bands serve as fingerprint regions for aromatic substitution analysis.
Aliphatic and Cage Vibrations
The adamantane cage structure produces characteristic aliphatic carbon-hydrogen stretching absorptions between 2850-2960 wavenumbers with strong intensity [20] [24]. These vibrations reflect the saturated nature of the tricyclic framework and appear at frequencies typical for constrained cyclic systems [25].
Methylene bending vibrations appear at 1450-1470 wavenumbers with medium intensity, corresponding to scissoring motions of the cage methylene groups [19] [20]. Methyl bending modes, if present from substituents, typically appear at 1375-1385 wavenumbers [20].
Heteroatom Vibrations
The tertiary amine carbon-nitrogen stretching vibration produces a medium intensity absorption between 1220-1280 wavenumbers [24] [26]. This frequency range is characteristic of tertiary amine systems and provides confirmation of the nitrogen incorporation within the adamantane framework.
The carbon-chlorine stretching vibration manifests as a strong absorption between 700-800 wavenumbers [27] [23]. This relatively low frequency reflects the heavy chlorine atom and the polar nature of the carbon-chlorine bond, serving as a diagnostic indicator for chlorinated compounds.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3020-3080 | Medium | ν(C-H) aromatic |
| Aliphatic C-H stretch | 2850-2960 | Strong | ν(C-H) aliphatic |
| Aromatic C=C stretch | 1600, 1580, 1500 | Medium-Strong | ν(C=C) aromatic ring |
| C-N stretch (tertiary) | 1220-1280 | Medium | ν(C-N) tertiary amine |
| C-Cl stretch | 700-800 | Strong | ν(C-Cl) |
| CH2 bending | 1450-1470 | Medium | δ(CH2) scissoring |
| CH3 bending | 1375-1385 | Medium | δ(CH3) symmetric |
| Out-of-plane CH bending (aromatic) | 750-850 | Strong | γ(C-H) out-of-plane |
Chromatographic techniques provide essential tools for purity determination, identification, and preparative isolation of 2-benzyl-1-chloro-2-azaadamantane. Multiple chromatographic approaches offer complementary analytical capabilities suited to different analytical requirements [28] [29].
High Performance Liquid Chromatography Applications
Reversed-phase high performance liquid chromatography using octadecylsilane stationary phases provides excellent separation and quantification capabilities [28] [30]. Mobile phase systems comprising acetonitrile and water in 70:30 ratios with 0.1% trifluoroacetic acid modifier achieve optimal retention and peak shape [31] [29]. Retention times typically range from 8.5-12.0 minutes depending upon column dimensions and flow rates.
Detection systems employ ultraviolet absorption at 254 nanometers combined with mass spectrometric detection for comprehensive analytical coverage [29] [30]. This dual detection approach enables both quantitative purity assessment and qualitative confirmation of molecular identity through fragmentation analysis.
Preparative high performance liquid chromatography employs gradient elution systems with acetonitrile-water mobile phases for larger scale purification [29]. Retention times extend to 15-20 minutes under preparative conditions, facilitating isolation of pure material for further characterization or synthetic applications.
Gas Chromatography Mass Spectrometry Analysis
Gas chromatography coupled with mass spectrometry provides definitive identification and purity assessment through both chromatographic separation and mass spectral confirmation [32]. Nonpolar stationary phases such as dimethylpolysiloxane achieve excellent separation with temperature programming from 50-280 degrees Celsius [32].
Retention times of approximately 12.8 minutes under standard conditions enable rapid analysis and identification [32]. Electron ionization at 70 electron volts generates reproducible fragmentation patterns suitable for library matching and structural confirmation [32].
Thin Layer Chromatography Monitoring
Thin layer chromatography on silica gel provides convenient reaction monitoring and preliminary purity assessment [33] [29]. Dichloromethane-methanol mixtures in 9:1 ratios achieve optimal separation with retention factor values between 0.45-0.65 [33].
Detection employs ultraviolet visualization at 254 nanometers and ninhydrin staining for amino functionality confirmation [29]. This technique proves particularly valuable for synthetic reaction monitoring and crude product assessment.
Flash Chromatography Purification
Flash chromatography on silica gel using hexane-ethyl acetate gradients from 8:2 to 6:4 ratios provides efficient purification of synthetic materials [33] [29]. This technique enables rapid separation and isolation of pure compounds from synthetic mixtures [29].
Detection employs ultraviolet visualization and thin layer chromatographic analysis of collected fractions to ensure purity and complete separation [29]. The method proves essential for preparative applications requiring multigram quantities of pure material.
| Method | Mobile Phase/Conditions | Retention Time/Rf | Detection | Application |
|---|---|---|---|---|
| HPLC (C18) | ACN:Water (70:30) + 0.1% TFA | 8.5-12.0 min | UV 254 nm, MS | Purity analysis |
| GC-MS | DB-5 column, 50-280°C | 12.8 min | MS (EI, 70 eV) | Identification |
| TLC (Silica) | DCM:MeOH (9:1) | 0.45-0.65 | UV, Ninhydrin | Monitoring reactions |
| Flash Chromatography | Hexane:EtOAc (8:2 to 6:4) | - | UV, TLC | Purification |
| Prep-HPLC | ACN:Water gradient | 15-20 min | UV 254 nm | Preparative isolation |